An In-depth Technical Guide to 2-(2-Hydroxypropoxy)propan-1-ol: Structure, Properties, and Applications
An In-depth Technical Guide to 2-(2-Hydroxypropoxy)propan-1-ol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(2-hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). Intended for researchers, chemists, and formulation scientists, this document delves into the molecule's intricate chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.
Introduction: Understanding the Isomeric Landscape of Dipropylene Glycol
2-(2-Hydroxypropoxy)propan-1-ol (CAS No. 106-62-7) is a significant chemical entity often encountered within the broader classification of dipropylene glycol (DPG). Commercial DPG (CAS No. 25265-71-8) is not a single compound but a mixture of three structural isomers formed during the synthesis of propylene glycol.[1][2] Understanding the distinction between the specific isomer and the commercial mixture is paramount for precise applications in research and development.
The three isomers of dipropylene glycol are:
-
2-(2-Hydroxypropoxy)propan-1-ol: A primary-secondary diol, which is the focus of this guide.
-
1-(2-Hydroxypropoxy)propan-2-ol (or 4-oxa-2,6-heptandiol): A secondary-secondary diol.
-
2-(2-Hydroxy-1-methylethoxy)propan-1-ol: A primary-primary diol.
The ratio of these isomers in commercial DPG can influence the mixture's physical properties, such as viscosity and solvency. For high-purity applications, particularly in pharmaceuticals and fragrance formulations, the specific properties of 2-(2-hydroxypropoxy)propan-1-ol are of primary interest.
Chemical Structure and Stereochemistry
The molecular structure of 2-(2-hydroxypropoxy)propan-1-ol consists of two propylene glycol units linked by an ether bond. It possesses both a primary and a secondary hydroxyl group, which are key to its chemical reactivity and physical properties, such as its hygroscopicity and solvency.[3]
The IUPAC name is 2-(2-hydroxypropoxy)propan-1-ol, and its chemical formula is C₆H₁₄O₃.[4] The molecule contains two chiral centers, leading to the possibility of four stereoisomers (RR, SS, RS, and SR).
Caption: Chemical structure of 2-(2-Hydroxypropoxy)propan-1-ol.
Physicochemical Properties
The distinct arrangement of a primary hydroxyl, a secondary hydroxyl, and an ether linkage imparts a unique set of physical and chemical properties to 2-(2-hydroxypropoxy)propan-1-ol. These properties are critical for its function as a solvent, humectant, and chemical intermediate.
Table 1: Physicochemical Properties of 2-(2-Hydroxypropoxy)propan-1-ol (CAS: 106-62-7)
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| IUPAC Name | 2-(2-hydroxypropoxy)propan-1-ol | - | [5] |
| CAS Number | 106-62-7 | - | [4] |
| Molecular Formula | C₆H₁₄O₃ | - | [4] |
| Physical Properties | |||
| Molar Mass | 134.17 | g/mol | [5] |
| Density (at 25 °C) | 1.0229 | g/cm³ | [6] |
| Boiling Point | 224 | °C | [6] |
| Flash Point | 95.5 | °C | [7] |
| Chemical Properties | |||
| pKa (Predicted) | 14.41 ± 0.20 | - | [6] |
| XLogP3 | -0.7 | - | [5] |
| Hydrogen Bond Donor Count | 2 | - | [5] |
| Hydrogen Bond Acceptor Count | 3 | - | [5] |
| Rotatable Bond Count | 4 | - | [5] |
Synthesis and Mechanism of Formation
2-(2-Hydroxypropoxy)propan-1-ol is primarily formed as a co-product during the industrial-scale hydrolysis of propylene oxide (PO) to produce monopropylene glycol (MPG).[8] The reaction is typically conducted at high temperatures and pressures with an excess of water.
The reaction mechanism involves the nucleophilic attack of a water molecule on the protonated propylene oxide (epoxide) ring. This ring-opening can proceed through two main pathways, leading to the formation of MPG. Subsequently, the newly formed hydroxyl group of an MPG molecule can act as a nucleophile, attacking another molecule of propylene oxide. This second reaction step leads to the formation of dipropylene glycol isomers.[8]
Recent studies using zeolite catalysts like ZSM-5 have explored both stepwise and concerted mechanisms for this reaction.[9] While the formation of MPG is kinetically favored, the subsequent reaction to form DPG is a significant parallel pathway.[9] The choice of catalyst and reaction conditions can influence the relative yields of MPG and the different DPG isomers.
Caption: Industrial synthesis workflow for dipropylene glycol isomers.
Chemical Reactivity and Applications
The two hydroxyl groups of 2-(2-hydroxypropoxy)propan-1-ol are its primary reactive sites, allowing it to undergo reactions typical of primary and secondary alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a key reaction for producing dipropylene glycol dibenzoate, a widely used plasticizer.[10]
-
Etherification: Further reaction with epoxides to form higher-order propylene glycols (tripropylene glycol, etc.).[8]
-
Polymerization: It can act as a diol initiator in the synthesis of polyurethanes and as a component in unsaturated polyester resins to impart flexibility.[3][10]
Its low toxicity and excellent solvency make it a valuable component in a wide range of fields:[2]
-
Drug Development and Personal Care: Used as a solvent, coupling agent, and humectant in fragrances, cosmetics, and skin and hair care products.[1] Its low volatility helps to prolong the scent in perfumes.
-
Industrial Applications: It serves as an intermediate in the production of plasticizers, a component in brake fluids and printing inks, and a solvent in industrial soaps and agricultural formulations.[10][11]
Analytical Methodologies
The accurate identification and quantification of 2-(2-hydroxypropoxy)propan-1-ol, especially when in a mixture with its isomers, is critical for quality control. Gas chromatography is the most common and effective technique.
Experimental Protocol: GC-MS for Isomer Separation and Identification
This protocol is adapted from established methods for the analysis of dipropylene glycol isomers.[1]
Objective: To separate, identify, and quantify 2-(2-hydroxypropoxy)propan-1-ol in a mixed isomer sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5 (30m x 0.25mm x 0.25µm) or equivalent non-polar column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a DPG reference standard.
-
Prepare an internal standard (e.g., n-butanol) working solution in a suitable solvent (e.g., ethanol).
-
Accurately weigh the sample to be tested, add the internal standard solution, and dilute to a known volume.
-
Filter the final solution through a 0.45µm syringe filter before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 10 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 29-370 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to the DPG isomers based on their retention times and comparison with the reference standard.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).[11]
-
Quantify the amount of 2-(2-hydroxypropoxy)propan-1-ol using the internal standard method, constructing a calibration curve from the reference standard solutions.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of 2-(2-hydroxypropoxy)propan-1-ol.
Infrared (IR) Spectroscopy
The FTIR spectrum is characterized by several key absorption bands:
-
Broad O-H Stretch: A strong, broad band in the region of 3650-3250 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups.
-
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region is characteristic of the C-O stretching of the ether linkage and the primary and secondary alcohol groups.[12]
The NIST Chemistry WebBook provides a reference IR spectrum for 2-(2-hydroxypropoxy)-1-propanol.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for distinguishing between the DPG isomers due to the unique chemical environment of each carbon atom.[14]
-
¹³C NMR: The spectrum of 2-(2-hydroxypropoxy)propan-1-ol will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to oxygen atoms (C-O) will be in the downfield region (typically 60-80 ppm), while the methyl carbons will be in the upfield region (around 15-25 ppm).
-
¹H NMR: The proton NMR spectrum is more complex due to spin-spin coupling. However, characteristic signals include doublets for the methyl protons, multiplets for the methine (CH) and methylene (CH₂) protons, and broad singlets for the hydroxyl protons (which can exchange with D₂O).
Safety and Handling
2-(2-hydroxypropoxy)propan-1-ol, as a component of dipropylene glycol, is considered to have a very low order of toxicity.[3]
-
Handling: It should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety goggles) is recommended to avoid skin and eye contact.[15]
-
Stability: The compound is chemically stable under normal conditions. It is hygroscopic and should be stored in tightly sealed containers to prevent moisture absorption.[15]
-
Environmental Fate: Dipropylene glycol is readily biodegradable and is not expected to bioaccumulate.[3]
Conclusion
2-(2-Hydroxypropoxy)propan-1-ol is a versatile and economically significant diol whose utility is derived from its unique molecular structure. The presence of both primary and secondary hydroxyl groups, combined with an ether linkage, results in a favorable combination of reactivity, solvency, and low toxicity. A thorough understanding of its properties, distinct from those of the isomeric mixture in which it is commonly found, is essential for its effective application in diverse fields ranging from polymer chemistry to pharmaceutical and cosmetic formulation. The analytical protocols outlined in this guide provide a framework for the precise quality control and characterization required for advanced research and development.
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